TRPM8 Receptor Activation: (+)-Neomenthol Exhibits 3.3-Fold Higher EC₅₀ and Reduced Gating Efficacy Versus (−)-Menthol
In whole-cell patch-clamp recordings on mouse TRPM8 channels heterologously expressed in HEK293T cells, (+)-neomenthol activated TRPM8 with an EC₅₀ of 206.22 ± 11.4 µM, compared to 62.64 ± 1.2 µM for (−)-menthol—a 3.3-fold rightward shift in the concentration–response curve [1]. Beyond the EC₅₀ difference, thermodynamic mutant cycle analysis revealed that while the binding affinity (Kd) of (+)-neomenthol was only slightly decreased relative to (−)-menthol, its channel-gating efficacy (L value) was significantly reduced—indicating that (+)-neomenthol binds similarly to the receptor but is less effective at driving the channel to the open state [1]. At −80 mV, the maximum current activated by (+)-neomenthol was substantially lower than that evoked by (−)-menthol, with the concentration–response curve further shifted to higher concentrations [1].
| Evidence Dimension | TRPM8 channel activation EC₅₀ (whole-cell patch-clamp, +80 mV) |
|---|---|
| Target Compound Data | (+)-Neomenthol EC₅₀ = 206.22 ± 11.4 µM |
| Comparator Or Baseline | (−)-Menthol EC₅₀ = 62.64 ± 1.2 µM |
| Quantified Difference | ~3.3-fold higher EC₅₀; significantly reduced gating efficacy (L value) for (+)-neomenthol |
| Conditions | Mouse TRPM8 expressed in HEK293T cells; whole-cell patch-clamp at 25 °C, +80 mV holding potential; concentration–response curves fitted with Hill equation |
Why This Matters
Procurement of neomenthol for TRPM8-dependent cooling applications requires ~3.3× higher concentration to achieve equivalent receptor activation compared to (−)-menthol, with intrinsically lower maximal efficacy that cannot be overcome by increasing dose.
- [1] Chen X, Xu L, Zhang H, Wen H, Yang F. Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Pharmacology. 2022;13:898670. DOI: 10.3389/fphar.2022.898670. View Source
